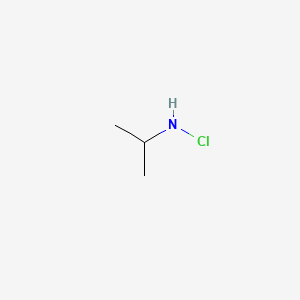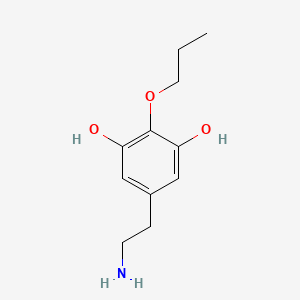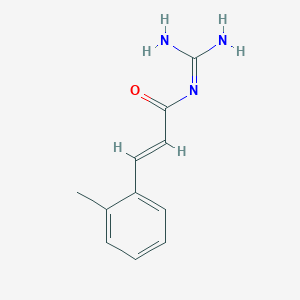
N-Chloroisopropylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Chloroisopropylamine is an organic compound with the molecular formula C3H8ClN. It belongs to the class of chloramines, which are compounds containing a nitrogen-chlorine bond. Chloramines are known for their antimicrobial properties and are used in various applications, including disinfection and chemical synthesis .
准备方法
Synthetic Routes and Reaction Conditions: N-Chloroisopropylamine can be synthesized through the chlorination of isopropylamine. The reaction typically involves the use of chlorine gas (Cl2) as the chlorinating agent. The process is carried out under controlled conditions to ensure the selective formation of the N-chloro derivative. The reaction can be represented as follows:
(CH3)2CHNH2 + Cl2 → (CH3)2CHNCl + HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of chlorine gas into a solution of isopropylamine. The reaction is conducted in a reactor equipped with cooling systems to manage the exothermic nature of the chlorination process. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity .
化学反应分析
Types of Reactions: N-Chloroisopropylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced back to isopropylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Isopropylamine.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
N-Chloroisopropylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it valuable in various chemical transformations.
Biology: Due to its antimicrobial properties, it is studied for potential use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The antimicrobial activity of N-Chloroisopropylamine is primarily due to its ability to release chlorine, which is a potent oxidizing agent. The chlorine released can disrupt the cell walls of microorganisms, leading to their death. The compound targets various molecular pathways, including the oxidation of cellular components and the disruption of metabolic processes .
相似化合物的比较
N-Chlorotaurine: Another chloramine with similar antimicrobial properties.
Chloramine-T: A widely used disinfectant and antiseptic.
N-Chlorosuccinimide: Used in organic synthesis as a chlorinating agent.
Comparison: N-Chloroisopropylamine is unique due to its specific structure, which imparts distinct reactivity and antimicrobial properties. Compared to N-Chlorotaurine and Chloramine-T, it has a different balance of hydrophobic and hydrophilic properties, making it suitable for specific applications where others may not be as effective .
属性
CAS 编号 |
26245-56-7 |
|---|---|
分子式 |
C3H8ClN |
分子量 |
93.55 g/mol |
IUPAC 名称 |
N-chloropropan-2-amine |
InChI |
InChI=1S/C3H8ClN/c1-3(2)5-4/h3,5H,1-2H3 |
InChI 键 |
IVXCVROGNYFLEO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Naphtho[1,8-cd]-1,2-ditellurole](/img/structure/B13799515.png)
![5,6-Dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B13799524.png)
![6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13799526.png)



![6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13799553.png)
